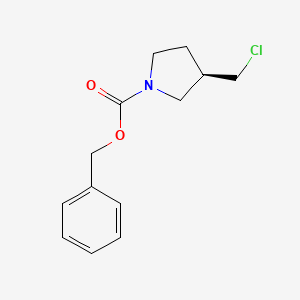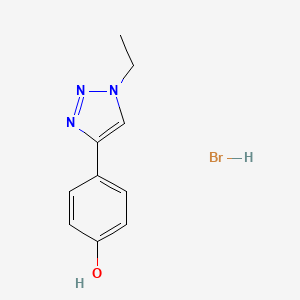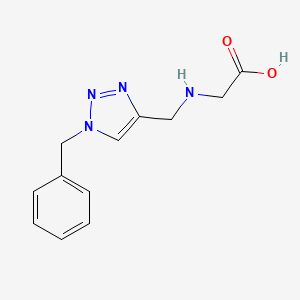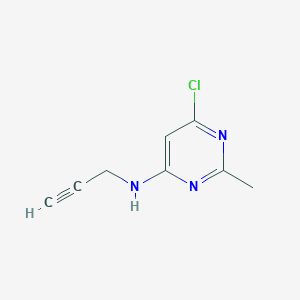
6-(2-Ethoxyphenyl)pyrimidin-4-amine
Vue d'ensemble
Description
6-(2-Ethoxyphenyl)pyrimidin-4-amine, also known as EPPA or LSK663, is a pyrimidine derivative. It has the molecular formula C12H13N3O and a molecular weight of 215.25 g/mol .
Molecular Structure Analysis
The molecular structure of 6-(2-Ethoxyphenyl)pyrimidin-4-amine consists of a pyrimidine ring which is a six-membered ring with two nitrogen atoms at positions 1 and 3. The ethoxyphenyl group is attached at the 6th position of the pyrimidine ring .Chemical Reactions Analysis
Specific chemical reactions involving 6-(2-Ethoxyphenyl)pyrimidin-4-amine are not mentioned in the available sources. Pyrimidines in general are known to participate in a variety of reactions, but the specifics would depend on the exact conditions and reactants .Physical And Chemical Properties Analysis
The boiling point of 6-(2-Ethoxyphenyl)pyrimidin-4-amine is predicted to be 387.2±32.0 °C and its density is predicted to be 1.170±0.06 g/cm3 . Its pKa value is predicted to be 4.82±0.10 .Applications De Recherche Scientifique
Anti-Inflammatory Applications
Pyrimidine derivatives, including 6-(2-Ethoxyphenyl)pyrimidin-4-amine, have been studied for their anti-inflammatory properties. These compounds can inhibit the expression and activities of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and certain interleukins . This makes them potential candidates for the development of new anti-inflammatory drugs.
Anticancer Activity
Recent studies have synthesized and characterized pyrimidine Schiff bases, including derivatives of 6-(2-Ethoxyphenyl)pyrimidin-4-amine, for their antibacterial activity against Enterococcus faecalis and antineoplastic activity against gastric adenocarcinoma . The presence of a -C=N- bond in position 5 of the pyrimidine core increases its activity, suggesting that these compounds could be further developed as anticancer agents.
Antiviral Research
Novel pyrimidine derivatives have shown promising results in antiviral studies. For instance, certain benzamide derivatives of pyrimidine exhibited 4 to 7 times higher antiviral activity than the structurally similar commercial drug Pemetrexed against Newcastle disease virus . This indicates the potential of 6-(2-Ethoxyphenyl)pyrimidin-4-amine in the development of new antiviral drugs.
Synthesis and Drug Development
The compound’s structure has been utilized in the synthesis of various pyrimidine derivatives. These syntheses contribute to the understanding of structure-activity relationships (SARs), which are crucial for drug development. The SARs provide insights into the synthesis of novel pyrimidine analogs with enhanced activities and minimal toxicity .
Biological Activity Assays
Pyrimidine Schiff bases, related to 6-(2-Ethoxyphenyl)pyrimidin-4-amine, have been subjected to biological activity assays. These studies include computational investigations like ADME prediction analysis and molecular docking to evaluate the biological properties based on their cytotoxic features . Such assays are essential for predicting the safety and efficacy of potential drug candidates.
Pharmacophore Development
As a potent pharmacophore, pyrimidine and its derivatives, including 6-(2-Ethoxyphenyl)pyrimidin-4-amine, are integral in the development of new drugs. Their widespread presence in nature and synthetic compounds, including drugs, highlights their importance in medicinal chemistry .
Mécanisme D'action
Target of Action
The primary target of 6-(2-Ethoxyphenyl)pyrimidin-4-amine is the acetyl-CoA carboxylase enzyme . This enzyme plays a crucial role in fatty acid biosynthesis and metabolism, making it a significant target for antimicrobial activity.
Mode of Action
6-(2-Ethoxyphenyl)pyrimidin-4-amine interacts with its target, the acetyl-CoA carboxylase enzyme, by binding to it . This interaction can inhibit the normal function of the enzyme, leading to changes in the metabolic processes it controls.
Biochemical Pathways
The inhibition of acetyl-CoA carboxylase by 6-(2-Ethoxyphenyl)pyrimidin-4-amine affects the fatty acid biosynthesis pathway . This disruption can lead to downstream effects such as the disruption of cell membrane integrity in microorganisms, contributing to its antimicrobial activity.
Result of Action
The result of 6-(2-Ethoxyphenyl)pyrimidin-4-amine’s action is the inhibition of the acetyl-CoA carboxylase enzyme, leading to disruption of fatty acid biosynthesis . This disruption can lead to cell death in microorganisms, demonstrating the compound’s antimicrobial activity.
Propriétés
IUPAC Name |
6-(2-ethoxyphenyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-2-16-11-6-4-3-5-9(11)10-7-12(13)15-8-14-10/h3-8H,2H2,1H3,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDHZTIXXKBXMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=CC(=NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Ethoxyphenyl)pyrimidin-4-amine | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

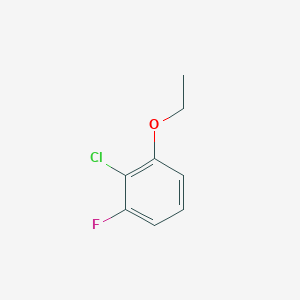
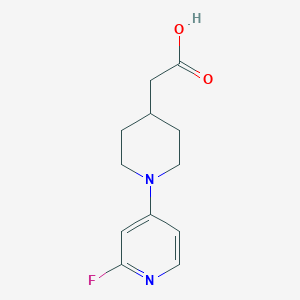

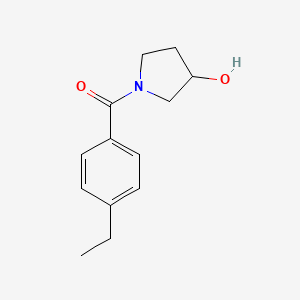
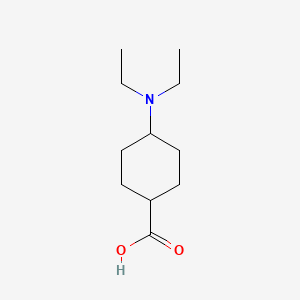


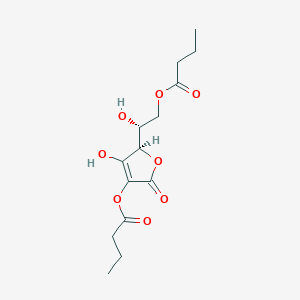
![(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-2-fluorophenyl)boronic acid](/img/structure/B1488124.png)
![N-[(1R*,4R*)-4-Aminocyclohexyl]pivalamide hydrochloride](/img/structure/B1488125.png)
